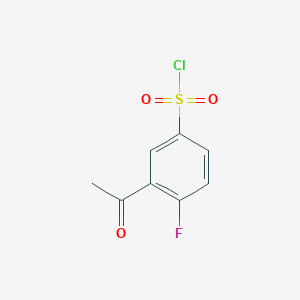
3-Acetyl-4-fluorobenzenesulphonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-4-fluorobenzenesulphonyl chloride, also known as AFSC, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in the synthesis of various organic molecules. AFSC is a sulphonyl chloride derivative that has a high reactivity towards nucleophiles, making it an ideal reagent for the introduction of the sulphonyl chloride group into organic molecules. In
作用機序
3-Acetyl-4-fluorobenzenesulphonyl chloride reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonyl-containing compounds. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which undergoes nucleophilic substitution by the nucleophile. The resulting product is a sulfonyl-containing compound, which can possess various biological activities depending on its structure.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, sulfonyl-containing compounds have been shown to possess various biological activities, including inhibition of enzymes, modulation of ion channels, and interaction with receptors. This compound may possess similar activities depending on the structure of the resulting sulfonyl-containing compound.
実験室実験の利点と制限
3-Acetyl-4-fluorobenzenesulphonyl chloride has several advantages as a reagent for the synthesis of sulfonyl-containing compounds. This compound is a highly reactive reagent that can introduce the sulfonyl chloride group into various organic molecules. This compound is also commercially available and relatively inexpensive. However, this compound has some limitations, including its high reactivity towards water and other nucleophiles, which can lead to side reactions and decreased yield. This compound also requires careful handling due to its corrosive and toxic nature.
将来の方向性
There are several future directions for the research on 3-Acetyl-4-fluorobenzenesulphonyl chloride. One direction is the development of new synthetic methods for this compound and its derivatives, which can improve the yield and purity of the resulting products. Another direction is the exploration of the biological activities of this compound and its derivatives, which can lead to the discovery of new drugs and materials. The use of this compound in the synthesis of functional materials, such as polymers and catalysts, is also an area of future research. Overall, this compound has the potential to be a valuable reagent for the synthesis of various organic molecules with diverse applications in science and technology.
合成法
The synthesis of 3-Acetyl-4-fluorobenzenesulphonyl chloride can be achieved through the reaction of 3-acetyl-4-fluorobenzenesulfonyl fluoride with thionyl chloride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the resulting product is purified through distillation or crystallization. The yield of this compound can be improved by optimizing the reaction conditions and using high-quality starting materials.
科学的研究の応用
3-Acetyl-4-fluorobenzenesulphonyl chloride has been widely used in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and materials science. This compound can be used as a reagent in the synthesis of sulfonyl-containing compounds, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. This compound can also be used in the synthesis of sulfonamide-containing compounds, which are widely used as antibiotics and antifungal agents.
特性
IUPAC Name |
3-acetyl-4-fluorobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO3S/c1-5(11)7-4-6(14(9,12)13)2-3-8(7)10/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWUPAYSRVSBDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2855147.png)
![2-Methyl-7-(piperidin-1-ylmethyl)-1H-benzo[d]imidazol-6-ol](/img/structure/B2855148.png)

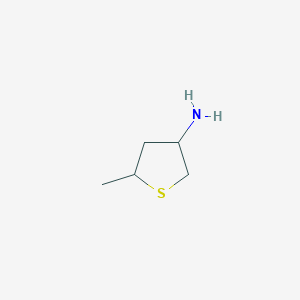
![2-Morpholino-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2855153.png)
![2-(3,5-Dimethylphenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2855154.png)
![(1S,3R)-methyl 3-[(tert-butoxycarbonyl)amino]cyclopentanecarboxylate](/img/structure/B2855156.png)
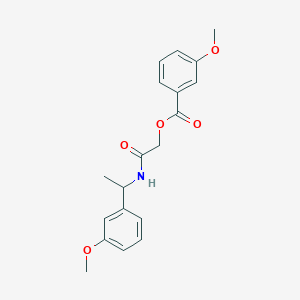
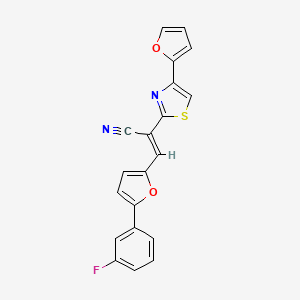
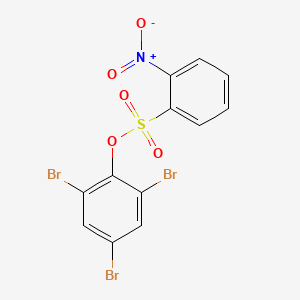
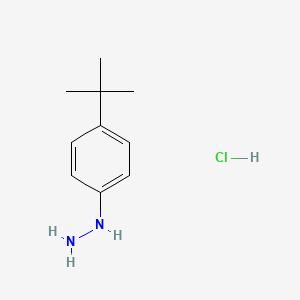
![4-[2-(3-Oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetyl]morpholine-3-carbonitrile](/img/structure/B2855162.png)
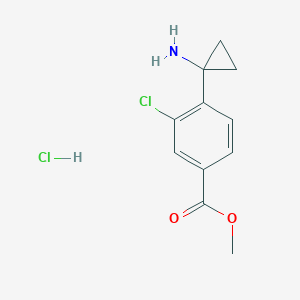
![Ethyl 4-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)acetyl)piperazine-1-carboxylate](/img/structure/B2855169.png)